

Studies comparing Oligomycin efficacy in different species

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Compound of Interest

Compound Name: *Oligomycin*
Cat. No.: B223565

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A Comparative Guide to Oligomycin Efficacy Across Species

For researchers, scientists, and drug development professionals, understanding the species-specific efficacy of metabolic inhibitors is paramount for robust experimental design and translational research. **Oligomycin**, a macrolide antibiotic produced by *Streptomyces*, is a potent and widely used inhibitor of ATP synthase, a critical enzyme in cellular energy metabolism. This guide provides an objective comparison of **Oligomycin**'s performance across different species, supported by available experimental data.

Mechanism of Action

Oligomycin exerts its inhibitory effect by binding to the F_0 subunit of the F_1F_0 -ATP synthase complex. This binding event physically obstructs the proton channel, preventing the translocation of protons across the inner mitochondrial membrane. The disruption of this proton motive force effectively uncouples electron transport from ATP synthesis, leading to a rapid decrease in cellular ATP levels and a compensatory increase in glycolysis. The amino acid residues at the **Oligomycin**-binding site are highly conserved between humans and yeast, but differ significantly in bacteria, which explains the differential sensitivity to this inhibitor.

Quantitative Comparison of Oligomycin Efficacy

The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of a compound across different biological systems. While comprehensive comparative studies of **Oligomycin** across a wide range of species are limited, the following table summarizes available quantitative data for **Oligomycin A**, the most commonly studied isomer. It is important to note that IC50 values can vary depending on the specific cell type, experimental conditions, and assay used.

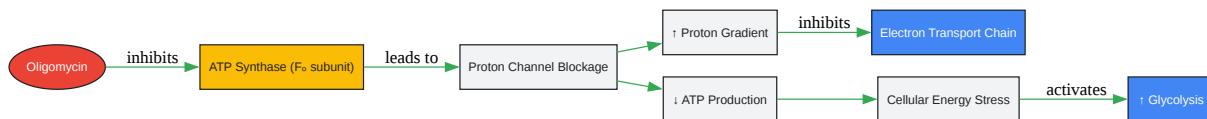
Species/Cell Line	Common Name	Class	Efficacy (IC50/Ki)	Notes
Homo sapiens (MCF7)	Human	Mammalia	~100 nM	Inhibition of mammosphere formation. [1]
Homo sapiens (MDA-MB-231)	Human	Mammalia	~5-10 µM	Inhibition of mammosphere formation. [1]
Homo sapiens (HCT-116)	Human	Mammalia	0.9 µM	[2] [3]
Homo sapiens (K-562)	Human	Mammalia	0.2 µM	[3]
Bos taurus	Cattle	Mammalia	0.1 - 0.6 µM (Ki)	Inhibition of mitochondrial ATPase. [4]
Lymantria dispar (IPLB-LdFB)	Gypsy Moth	Insecta	Not specified	Causes mitochondrial loss and cell death. [5]
Saccharomyces cerevisiae	Yeast	Fungi	10 µM (effective conc.)	Used to inhibit mitochondrial ATP synthase. [6]
Danio rerio (SAF-1, DLB-1, FuB-1)	Zebrafish	Actinopterygii	1.5 µM (effective conc.)	Used as an ATP synthase inhibitor in mitochondrial stress tests.
Poeciliopsis lucida (PLHC-1)	Topminnow	Actinopterygii	1.5 µM (effective conc.)	Used as an ATP synthase inhibitor in mitochondrial stress tests.

Nicotiana tabacum	Tobacco	Magnoliopsida	Not specified	Short-term treatment (1h, 10 μM) lowered ATP content by 30%. [7]
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Note: The data for fish cell lines represents the effective concentration used in the described experiments to inhibit ATP synthase, not a formally determined IC50 value. The yeast data also reflects an effective concentration used in the cited study.

Signaling Pathways and Experimental Workflows

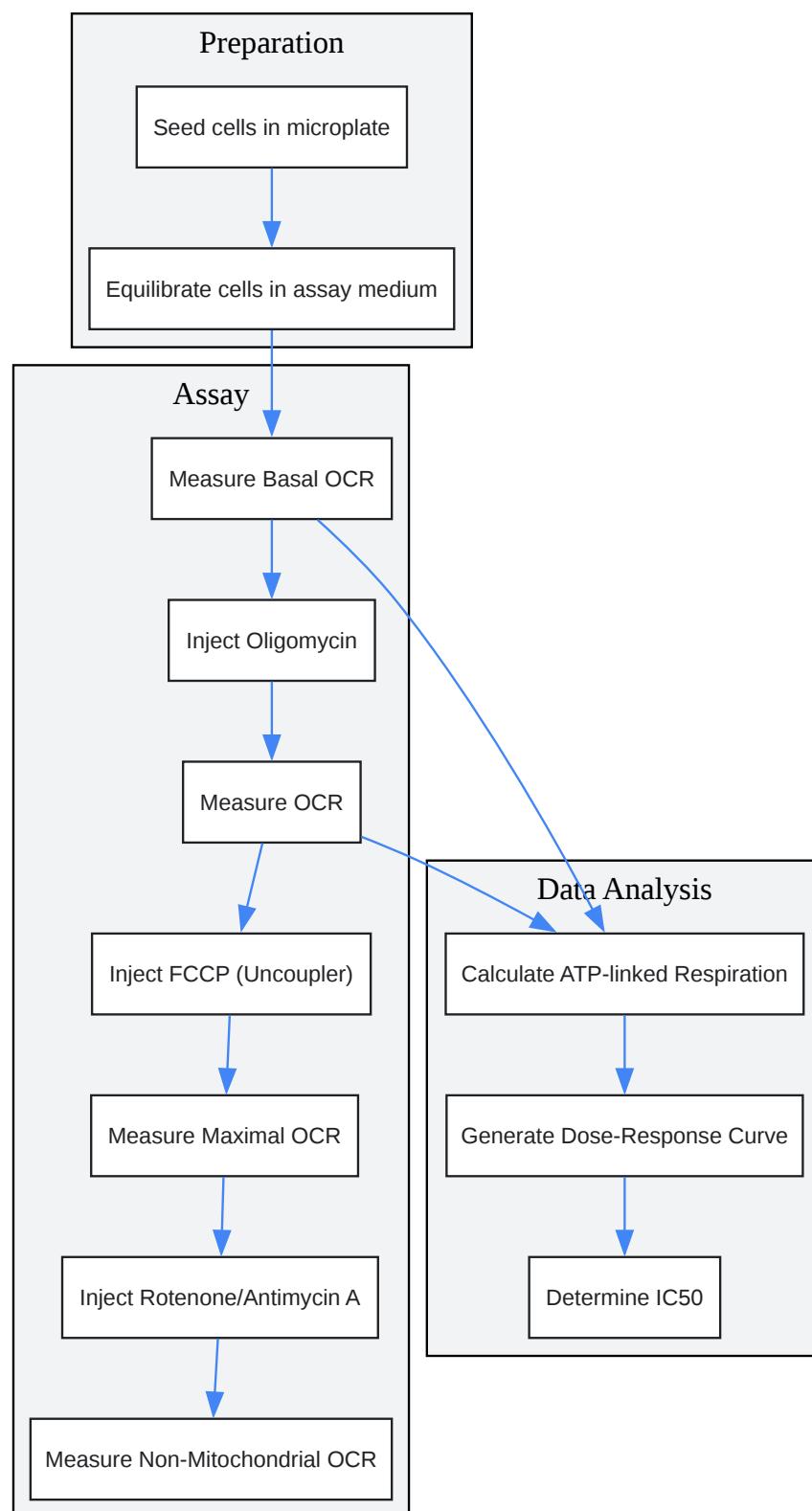
The primary signaling pathway affected by **Oligomycin** is oxidative phosphorylation. By inhibiting ATP synthase, **Oligomycin** triggers a cascade of cellular responses to energy stress.



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Inhibition of ATP synthase by **Oligomycin** and downstream effects.

A common experimental workflow to determine the efficacy of **Oligomycin** involves measuring the oxygen consumption rate (OCR) of cells using an extracellular flux analyzer.

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Workflow for determining **Oligomycin** IC₅₀ using extracellular flux analysis.

Detailed Experimental Protocols

Determination of IC50 using a Mitochondrial Stress Test

This protocol outlines the general steps for determining the IC50 of **Oligomycin** using a Seahorse XF Analyzer.

Materials:

- Cell line of interest
- Seahorse XF Cell Culture Microplates
- Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- **Oligomycin** stock solution
- FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
- Rotenone/Antimycin A mixture

Procedure:

- Cell Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at a density optimized for the specific cell type and allow them to attach and form a monolayer overnight.
- Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.
- Instrument Setup: Calibrate the Seahorse XF Analyzer with the sensor cartridge hydrated overnight in Seahorse XF Calibrant.
- Mitochondrial Stress Test:
 - Load the cell plate into the analyzer and measure the basal oxygen consumption rate (OCR).

- Inject **Oligomycin** at various concentrations to determine the dose-response. A typical starting range is 0.1 to 10 μ M.
 - Measure the OCR after **Oligomycin** injection to determine the inhibition of ATP-linked respiration.
 - Inject a mitochondrial uncoupler, such as FCCP, to measure the maximal respiration capacity.
 - Inject a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
- Data Analysis:
 - Calculate the ATP-linked respiration by subtracting the OCR after **Oligomycin** injection from the basal OCR.
 - Plot the percentage inhibition of ATP-linked respiration against the log of the **Oligomycin** concentration.
 - Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Oligomycin is a potent inhibitor of mitochondrial ATP synthase across a range of eukaryotic species. The available data, although not exhaustive, indicates variability in efficacy that is dependent on the species and even the cell type within a species. The high conservation of the **Oligomycin** binding site in the F₀ subunit of ATP synthase among mammals and yeast suggests a broadly similar mechanism of action and sensitivity. However, the lack of extensive comparative quantitative data highlights a need for further research to fully elucidate the species-specific effects of **Oligomycin**, particularly in non-mammalian vertebrates and invertebrates. The provided protocols and workflows offer a standardized approach for researchers to determine the efficacy of **Oligomycin** in their specific model systems.

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